Cinnamaldehyde dimethyl acetal

Catalog No.
S1537594
CAS No.
63511-93-3
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde dimethyl acetal

CAS Number

63511-93-3

Product Name

Cinnamaldehyde dimethyl acetal

IUPAC Name

[(E)-3,3-dimethoxyprop-1-enyl]benzene

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+

InChI Key

MBAOABFNWSOOLU-CMDGGOBGSA-N

SMILES

COC(C=CC1=CC=CC=C1)OC

Synonyms

[(1E)-3,3-Dimethoxy-1-propen-1-yl]-benzene; (E)-(3,3-Dimethoxy-1-propenyl)-benzene; trans-Cinnamaldehyde Dimethyl Acetal; (1E)-(3,3-Dimethoxy-1-propenyl)-benzene

Canonical SMILES

COC(C=CC1=CC=CC=C1)OC

Isomeric SMILES

COC(/C=C/C1=CC=CC=C1)OC

Cinnamaldehyde dimethyl acetal, with the molecular formula C₁₁H₁₄O₂, is an organic compound derived from cinnamaldehyde, a key component of cinnamon essential oil. This compound is characterized by its pleasant aroma, making it valuable in the flavor and fragrance industries. Cinnamaldehyde dimethyl acetal is known for its stability compared to its parent compound, which makes it a useful reagent in organic synthesis and various applications in scientific research .

  • Hydrolysis: In the presence of aqueous acid, it can be hydrolyzed back to cinnamaldehyde and methanol.
  • Oxidation: Strong oxidizing agents can convert this compound into cinnamic acid dimethyl acetal.
  • Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to various derivatives .

Common Reagents and Conditions

  • Hydrolysis: Typically requires an acidic medium.
  • Oxidation: Conducted using strong oxidizing agents.
  • Substitution: Carried out under nucleophilic conditions with appropriate nucleophiles.

Major Products

The major products formed from these reactions include:

  • Cinnamaldehyde
  • Cinnamic acid dimethyl acetal
  • Various substituted derivatives depending on the reagents used.

Cinnamaldehyde dimethyl acetal can be synthesized through the acetalization of cinnamaldehyde with methanol in the presence of an acid catalyst. This reaction typically occurs smoothly at ambient temperature with minimal catalyst loading (0.005 mol % concentrated hydrochloric acid) without necessitating water removal.

In industrial production, a more complex method involves adding cinnamaldehyde and a water-carrying agent like cyclohexane to a reaction kettle under vacuum. Methanol and a catalyst are then introduced, and the reaction proceeds at temperatures between 80°C and 120°C. The final product is purified through washing, layering, and fractionation processes .

Cinnamaldehyde dimethyl acetal has a variety of applications:

  • Flavoring Agent: Used in food products for its pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its stability and appealing scent.
  • Organic Synthesis: Acts as a protecting group for aldehydes during multi-step synthesis processes .
  • Scientific Research: Investigated for potential medicinal properties, including antimicrobial activity .

Studies on the interactions of cinnamaldehyde dimethyl acetal indicate that it can cause skin irritation and allergic reactions when used topically. It is classified as a hazardous chemical under certain conditions, necessitating precautions during handling to avoid exposure risks such as inhalation or skin contact .

Similar Compounds

  • Cinnamaldehyde: The parent compound known for its strong cinnamon aroma; it is less stable than cinnamaldehyde dimethyl acetal.
  • Cinnamic Acid: A related compound with similar structural features but different chemical properties; primarily used in food preservation and as a flavoring agent.
  • Cinnamyl Alcohol: Another derivative of cinnamaldehyde used in perfumery; it has distinct properties compared to cinnamaldehyde dimethyl acetal.

Uniqueness

Cinnamaldehyde dimethyl acetal stands out due to its enhanced stability and versatility in

XLogP3

2.2

UNII

V01GQ3W5KQ

Other CAS

63511-93-3
4364-06-1

Wikipedia

Cinnamaldehyde dimethyl acetal

General Manufacturing Information

Benzene, (3,3-dimethoxy-1-propen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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